molecular formula C17H11Cl3N2O B11100303 (4Z)-4-(4-chlorobenzylidene)-2-(2,4-dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-(4-chlorobenzylidene)-2-(2,4-dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11100303
M. Wt: 365.6 g/mol
InChI Key: RNNKWBSPCKWJGI-ZSOIEALJSA-N
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Description

4-[(Z)-1-(4-CHLOROPHENYL)METHYLIDENE]-1-(2,4-DICHLOROPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Z)-1-(4-CHLOROPHENYL)METHYLIDENE]-1-(2,4-DICHLOROPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization . These steps lead to the formation of the desired pyrazolone derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(Z)-1-(4-CHLOROPHENYL)METHYLIDENE]-1-(2,4-DICHLOROPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[(Z)-1-(4-CHLOROPHENYL)METHYLIDENE]-1-(2,4-DICHLOROPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(Z)-1-(4-CHLOROPHENYL)METHYLIDENE]-1-(2,4-DICHLOROPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Z)-1-(4-CHLOROPHENYL)METHYLIDENE]-1-(2,4-DICHLOROPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE is unique due to its specific chemical structure, which imparts distinct physical and chemical properties

Properties

Molecular Formula

C17H11Cl3N2O

Molecular Weight

365.6 g/mol

IUPAC Name

(4Z)-4-[(4-chlorophenyl)methylidene]-2-(2,4-dichlorophenyl)-5-methylpyrazol-3-one

InChI

InChI=1S/C17H11Cl3N2O/c1-10-14(8-11-2-4-12(18)5-3-11)17(23)22(21-10)16-7-6-13(19)9-15(16)20/h2-9H,1H3/b14-8-

InChI Key

RNNKWBSPCKWJGI-ZSOIEALJSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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